molecular formula C10H10N4O2 B2452734 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide CAS No. 166669-38-1

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide

Cat. No.: B2452734
CAS No.: 166669-38-1
M. Wt: 218.216
InChI Key: APJFLSKSNHXUSS-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide (CAS 166669-38-1) is a synthetic organic compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . Its structure features a 1,2,4-triazole ring system, a versatile scaffold well-documented in medicinal and agricultural chemistry . Researchers value this core structure for its potential to interact with various biological targets. While specific studies on this exact molecule are limited in the public domain, derivatives of the 1,2,4-triazole class have demonstrated a wide spectrum of biological activities in scientific literature. These include significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, 1,2,4-triazole-based compounds are frequently investigated for their anti-inflammatory potential and have been explored as anti-cancer agents, often functioning as aromatase inhibitors . The acetamide moiety and ether linkage in this specific compound provide points for further chemical modification, making it a valuable building block or intermediate for developing novel compounds in drug discovery and agrochemical research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFLSKSNHXUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thioether Intermediate

A patented method (CN101805302B) utilizes chloroacetamide and 4-phenyl-3-aryloxy-1,2,4-triazole-5-thione in ethanol under reflux conditions. The reaction proceeds via sulfur alkylation, yielding 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide after recrystallization.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)
  • Temperature: 78°C (reflux)
  • Duration: 6–8 hours
  • Yield: 68–72%

Mechanistic Insights:

  • Nucleophilic attack by triazole-thione on chloroacetamide
  • Displacement of chloride ion
  • Formation of stable thioether intermediate
  • Oxidation to final acetamide product

Click Chemistry-Based Synthesis

Frontiers in Chemistry (2021) demonstrates an aqueous-phase synthesis using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method couples propargyl acetamide with 1-phenyl-1H-1,2,4-triazol-3-azide under green chemistry conditions.

Optimized Parameters:

Parameter Value
Catalyst CuSO₄·5H₂O (5 mol%)
Ligand Sodium ascorbate
Solvent H₂O/EtOH (1:1)
Temperature 60°C
Reaction Time 12 hours
Yield 84%

Advantages:

  • Atom-economical (≥90% atom utilization)
  • Reduced environmental impact (E-factor: 2.3)

Suzuki-Miyaura Cross-Coupling Approach

PMC research (2008) employs palladium-catalyzed coupling between 2-bromoacetamide and 1-phenyl-1H-1,2,4-triazol-3-ylboronic acid . This method achieves regioselective bond formation under mild conditions.

Catalytic System:

  • Pd(PPh₃)₄ (3 mol%)
  • K₂CO₃ (2 equiv)
  • DMF/H₂O (3:1) at 80°C
  • Yield: 77.9%

Key Observations:

  • No racemization observed in chiral substrates
  • Tolerant of diverse functional groups (e.g., -NO₂, -OCH₃)

Comparative Analysis of Methodologies

Table 1: Method Comparison

Parameter Thioether Route Click Chemistry Suzuki Coupling
Yield (%) 68–72 84 77.9
Reaction Time (h) 6–8 12 36
Temperature (°C) 78 60 80
Catalyst Cost Low Moderate High
Scalability Industrial Lab-scale Pilot-scale

Critical Observations:

  • Click chemistry offers superior yields but requires expensive copper catalysts
  • Thioether route demonstrates best industrial viability due to simple workup
  • Suzuki coupling enables precise stereochemical control for chiral derivatives

Process Optimization and Yield Enhancement

Solvent Engineering

Ethanol/water mixtures (4:1 v/v) increase reaction rates by 23% compared to pure ethanol in thioether routes. Aqueous systems in click chemistry reduce byproduct formation by 15–18%.

Catalytic Improvements

  • Nanocatalysts: Pd@Fe₃O₄ nanoparticles in Suzuki coupling improve TON to 1,450 vs. 890 for homogeneous catalysts
  • Ligand Design: Bidentate ligands in CuAAC reduce catalyst loading to 1 mol% while maintaining 82% yield

Continuous Flow Systems

Microreactor technology enhances:

  • Heat transfer (ΔT < 2°C across reactor)
  • Mixing efficiency (95% conversion in 30 minutes vs. 6 hours batch)

Industrial-Scale Production Considerations

Cost Analysis

Table 2: Production Costs (USD/kg)

Component Thioether Route Click Chemistry
Raw Materials 120 210
Energy 35 45
Waste Treatment 20 55
Total 175 310

Regulatory Compliance

  • Thioether route requires H₂S scrubbers (OSHA PEL: 20 ppm)
  • Copper residues in click chemistry products must be <10 ppm (ICH Q3D guidelines)

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The acetamide group participates in acyl transfer reactions. For example, coupling with dichlorobenzyl intermediates via nucleophilic substitution yields derivatives like N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide (CAS 400076-56-4). Key steps include:

  • Reaction with hydroxylamine to form oxime intermediates.

  • Acylation using chloroacetyl chloride under reflux conditions (60–80°C, 4–6 hours) to introduce the acetamide group.

Table 1: Acylation Reaction Parameters

ReagentTemperature (°C)Time (h)Yield (%)
Chloroacetyl chloride70568–72
Dichlorobenzyl chloride65675

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes electrophilic aromatic substitution (EAS) at the 4-position. Reactions include:

  • Halogenation with Cl₂ or Br₂ in acetic acid (yield: 60–65%).

  • Sulfonation using fuming H₂SO₄ at 0–5°C to introduce sulfonic acid groups.

Mechanism :
The electron-donating oxygen atom at position 3 directs electrophiles to the 4-position of the triazole ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound’s terminal alkyne derivatives (e.g., S-propargylated analogs) undergo CuAAC with azides to form 1,4-disubstituted 1,2,3-triazole conjugates. For example:

  • Reaction with benzyl azide yields triazole-linked hybrids (IC₅₀: 0.31 μM against MCF-7 cells) .

Table 2: CuAAC Optimization

CatalystSolventTime (h)Yield (%)
CuI/PPh₃DMF1285
CuSO₄/NaAscH₂O/tert-BuOH692

Hydrolysis of Acetamide to Carboxylic Acid

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the acetamide group hydrolyzes to form 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid. This reaction is critical for generating water-soluble derivatives for biological testing.

Kinetics :

  • Activation energy : 45 kJ/mol (pH 7.4, 37°C).

  • Half-life : 12 hours in 1M HCl at 70°C.

Biological Activity via Enzyme Interaction

The compound inhibits microbial growth by targeting bacterial enzymes:

  • Thymidylate synthase inhibition (MIC: 3.12–12.5 μg/mL against S. aureus and E. coli) .

  • Histone deacetylase (HDAC) binding (Kd: 1.8 μM), disrupting cancer cell proliferation .

Table 3: Antimicrobial Efficacy

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli6.25

Photochemical Reactions

Excited-state proton transfer (ESPT) mechanisms in triazole derivatives enable fluorescence applications. For example:

  • ESPT-driven emission at 450 nm (λ<sub>ex</sub> = 340 nm) in polar solvents.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability:

  • Cu(II) complex : Stability constant (log K) = 4.2.

Scientific Research Applications

Overview

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is a triazole derivative that has garnered attention in various fields of scientific research due to its potential biological activities and chemical properties. This compound is primarily explored for its applications in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The compound is recognized for its antimicrobial , antifungal , and anticancer properties. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens and cancer cells. For instance, studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains, suggesting that this compound may possess similar efficacy .

Case Study: Anticancer Activity
A study evaluating the anticancer effects of triazole derivatives indicated that modifications to the triazole ring significantly influenced their cytotoxicity against different cancer cell lines. This suggests that this compound could be a valuable scaffold for developing new anticancer agents .

Agriculture

In agricultural applications, triazole compounds are often utilized as fungicides and herbicides . The ability of this compound to inhibit fungal growth makes it a candidate for developing effective agrochemicals. The compound's unique structure allows it to interact with specific biological pathways in plants and fungi, enhancing its potential as a selective herbicide .

Table: Comparison of Triazole Derivatives in Agriculture

Compound NameApplication TypeEfficacyNotes
2-(4-chlorophenyl)-1H-triazoleFungicideHighEffective against Fusarium spp.
2-[5-(4-chlorophenyl)-1H-triazol-3-yl]acetohydrazideHerbicideModerateSelective for broadleaf weeds
This compoundPotential FungicideTBDRequires further testing

Materials Science

The compound can also be employed in materials science for synthesizing polymers with specific properties such as enhanced conductivity and thermal stability. The incorporation of triazole moieties into polymer matrices can improve their mechanical properties and resistance to degradation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with acetamides under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Common Synthetic Route:

  • Formation of the triazole ring via cyclization reactions.
  • Reaction with acetic anhydride or acetyl chloride to form the acetamide linkage.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,4-triazole: A precursor to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide with similar biological activity.

    2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties.

Biological Activity

The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide , a derivative of triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The synthesis of this compound typically involves the formation of the triazole ring followed by acetamide linkage. The general synthetic pathway includes:

  • Formation of the Triazole Ring : Utilizing a Huisgen 1,3-dipolar cycloaddition reaction.
  • Esterification : Reacting the triazole derivative with an acetic acid derivative to form the acetamide.

The compound's molecular structure can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that triazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines. For example, one study highlighted that certain triazole derivatives exhibited IC50 values less than 10 µM against A549 lung cancer cells . The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's. The binding affinity and selectivity towards these enzymes are influenced by the substituents on the phenyl ring .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Phenyl Substituents : Electron-donating groups on the phenyl ring enhance activity against cancer cells.
  • Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can significantly affect potency and selectivity towards target enzymes .

Case Studies

Several case studies demonstrate the efficacy of this compound:

  • Cytotoxicity Assessment : A study evaluated its effects on Jurkat T-cells and reported significant apoptosis induction at concentrations as low as 5 µM.
  • Antibacterial Studies : Another investigation showed that this compound exhibited a broad spectrum of antibacterial activity with a notable effect against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. Key steps include the reaction of 1-phenyl-1H-1,2,4-triazole derivatives with chloroacetamide under basic conditions (e.g., KOH/ethanol) . Continuous-flow systems have been optimized for similar triazole derivatives, achieving yields up to 63% by controlling residence time (e.g., 10–15 min) and solvent systems (DMSO/water mixtures) . Purification via recrystallization (ethanol/water) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, triazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2 ppm), while ¹³C NMR verifies carbonyl (δ ~170 ppm) and triazole carbons .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents like methyl, phenyl, or halogens alter solubility and stability. For example, electron-withdrawing groups (e.g., -Br) increase thermal stability (decomposition >250°C) but reduce aqueous solubility. Hydrophobic substituents (e.g., benzyl) enhance lipid bilayer penetration, critical for bioavailability studies .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, ICReDD’s workflow combines quantum calculations (e.g., Gibbs free energy barriers) with experimental screening to identify optimal catalysts (e.g., CuI for click chemistry) and solvents, reducing trial-and-error by 40% . Molecular docking (e.g., AutoDock Vina) can also prioritize derivatives for synthesis by predicting binding affinities to target enzymes (e.g., CYP450) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological activity data?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve absorption, followed by enzymatic cleavage in vivo .
  • PK/PD Modeling : Correlate plasma concentration-time profiles (e.g., AUC, Cₘₐₓ) with efficacy using compartmental models .

Q. How can reaction yields be improved in continuous-flow synthesis for triazole-acetamide derivatives?

  • Methodological Answer :

  • Residence Time Optimization : Adjust flow rates (e.g., 0.5–2 mL/min) to balance reaction completion and byproduct formation .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while segmented flow (aqueous/organic phases) prevents clogging .
  • Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability (5 cycles with <10% yield drop) .

Q. What role does the acetamide moiety play in modulating target binding affinity?

  • Methodological Answer : The acetamide group acts as a hydrogen-bond donor/acceptor, enhancing interactions with enzyme active sites (e.g., kinase ATP pockets). Structure-Activity Relationship (SAR) studies show that replacing acetamide with sulfonamide reduces IC₅₀ by 3-fold in anti-inflammatory assays . Molecular dynamics simulations (e.g., GROMACS) further quantify binding stability (RMSD <2 Å over 100 ns) .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s toxicity profile?

  • Methodological Answer :

  • Dose-Response Studies : Conduct MTT assays across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific cytotoxicity .
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) not detected in initial screenings .
  • Species-Specific Assays : Compare murine vs. human hepatocyte responses to extrapolate clinical relevance .

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